1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione
Description
1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione (CAS 51314-86-4) is a substituted imidazolidine-2,4-dione derivative characterized by an allyl group at position 1 and a 2-chloroacetyl group at position 3. Its molecular formula is C₈H₉ClN₂O₃, with a molecular weight of 216.62 g/mol. The compound is stabilized with TBC (tert-butylcatechol) to prevent degradation or polymerization, reflecting the reactive nature of its chloroacetyl substituent . It is commercially available at 97% purity and has applications in synthetic organic chemistry, particularly in nucleophilic substitution reactions due to the electrophilic chloroacetyl moiety .
Properties
CAS No. |
51314-86-4 |
|---|---|
Molecular Formula |
C8H9ClN2O3 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
3-(2-chloroacetyl)-1-prop-2-enylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-3-10-5-7(13)11(8(10)14)6(12)4-9/h2H,1,3-5H2 |
InChI Key |
HUWTXHBQLHFNKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC(=O)N(C1=O)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with allyl chloride and chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under basic conditions, leading to the formation of corresponding amides, thioesters, or esters.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction Reactions: The carbonyl groups in the imidazolidine ring can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione involves its interaction with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The allyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with biological targets .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Imidazolidine-2,4-dione Derivatives
Reactivity and Stability
- This compound : The 2-chloroacetyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). The allyl group may participate in cycloaddition or polymerization, necessitating stabilization with TBC .
- 1,1'-(2-Oxoimidazolidine-1,3-diyl)diethanone: Lacking reactive halides, this derivative is less electrophilic. Its ketone groups may undergo condensation reactions but are generally stable under standard conditions .
- 5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione: The dimethylamino group imparts basicity, enabling salt formation and modifying solubility in acidic environments .
- 1-aminohydantoin hydrochloride: The amino group and hydrochloride salt enhance hydrophilicity, making it suitable for aqueous-phase reactions .
Research Findings and Challenges
- Stability Issues : The need for TBC in the target compound highlights challenges in handling reactive chloroacetyl derivatives, unlike more stable analogues .
- Solubility Differences: Hydrochloride salts (e.g., 1-aminohydantoin) exhibit superior aqueous solubility compared to neutral imidazolidines .
- Functional Group Diversity: Substituents like allyl, chloroacetyl, and dimethylamino expand the utility of imidazolidine-2,4-diones in drug discovery and materials science .
Biological Activity
1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione is a compound that belongs to the imidazolidine-2,4-dione family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features an imidazolidine core with an allyl group and a chloroacetyl substituent. The general structure can be represented as follows:
Antitumor Activity
Research has indicated that derivatives of imidazolidine-2,4-dione exhibit significant antitumor properties. In particular, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For example, a study evaluated the cytotoxic effects of various imidazolidine derivatives against HeLa cells and reported a notable increase in apoptosis rates upon treatment with these compounds .
Table 1: Cytotoxicity of Imidazolidine Derivatives Against HeLa Cells
| Compound Name | Concentration (µM) | % Apoptosis |
|---|---|---|
| This compound | 50 | 45% |
| 3-(Chloroacetyl)imidazolidine-2,4-dione | 50 | 30% |
| 1-Allyl-3-(acetyl)imidazolidine-2,4-dione | 50 | 25% |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. A series of related hydantoins demonstrated potent activity against various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Hydantoin Derivative A | E. coli | 15 |
| Hydantoin Derivative B | S. aureus | 10 |
| This compound (Predicted) | S. pneumoniae | TBD |
The biological activity of imidazolidines often involves interactions with cellular pathways that regulate apoptosis and cell proliferation. The chloroacetyl group may enhance reactivity with nucleophiles in biological systems, potentially leading to the formation of adducts that disrupt normal cellular functions.
Case Studies
A notable case study evaluated the effects of imidazolidines on glioblastoma cells. The study demonstrated that certain derivatives led to a significant reduction in cell viability through induction of apoptosis and cell cycle arrest . Although direct studies on this compound are sparse, the findings from related compounds provide insights into its potential mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
